molecular formula C8H7N3O B3330633 5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one CAS No. 72764-97-7

5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one

Cat. No.: B3330633
CAS No.: 72764-97-7
M. Wt: 161.16 g/mol
InChI Key: VRITVMCJWSVIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered lactam ring containing two nitrogen atoms and a ketone group. Its structure features a pyridin-2-yl substituent at the 5-position of the pyrazolone core, distinguishing it from simpler pyrazolone analogs. Pyrazolones are renowned for their pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties . This compound has garnered attention in coordination chemistry due to its ability to act as a ligand for transition metals, forming complexes with applications in catalysis and materials science . Its structural versatility allows for modifications that influence reactivity, biological activity, and coordination behavior, making it a focal point in medicinal and inorganic chemistry research.

Properties

IUPAC Name

5-pyridin-2-yl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-5-7(10-11-8)6-3-1-2-4-9-6/h1-5H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRITVMCJWSVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and chemical properties of pyrazolone derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituents Key Features Biological/Chemical Activity References
5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one Pyridin-2-yl at position 5 Acts as a ligand for Cu(II) complexes; enhances catalytic oxidation of alkanes Anti-cancer activity (Schiff base complexes), catalytic oxidation of cyclohexane to KA oil
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one Amino, methyl, and phenyl groups at positions 4, 1, 5, and 2 Used in synthesizing heterocyclic oxazepine/oxazinane derivatives Limited reactivity in cascade reactions (phenyl group crucial for product formation)
1-Methyl-5-(3-nitro-phenyl)-2-phenyl-1,2-dihydro-pyrazol-3-one Methyl, 3-nitro-phenyl, and phenyl groups at positions 1, 5, and 2 Nitro group enhances electron-withdrawing effects Potential applications in materials science (structural data available)
1,5-Dimethyl-1,2-dihydro-pyrazol-3-one Methyl groups at positions 1 and 5 Simplest analog; lacks aromatic substituents Baseline for studying substituent effects on bioactivity
6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one Amino and methyl groups fused to a pyridine ring Hybrid structure with pyridine and pyrazolone moieties Not explicitly reported; structural novelty suggests potential in drug design

Pharmacological and Catalytic Activities

  • Anti-Cancer Activity: Schiff base complexes of this compound exhibit DNA-binding and cytotoxic properties, outperforming phenyl-substituted analogs like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one in radical-scavenging efficacy .
  • Catalytic Applications : Copper(II) complexes of this compound demonstrate superior catalytic activity in oxidizing styrene to benzaldehyde (80% yield) compared to triazole-based ligands, which show lower selectivity .
  • Reactivity Differences: The phenyl group in 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is critical for multi-component reactions, whereas nitro-substituted derivatives (e.g., 1-methyl-5-(3-nitro-phenyl)-2-phenyl-1,2-dihydro-pyrazol-3-one) may exhibit altered reactivity due to electron-withdrawing effects .

Coordination Chemistry and Magnetic Properties

  • Metal Complexes: this compound forms binuclear Cu(II) complexes with non-planar geometries, enabling antiferromagnetic coupling, unlike planar triazole-copper complexes . In contrast, Fe(II) and Co(II) complexes with 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole exhibit significant magnetic anisotropy (D = −21.2 cm⁻¹ for Co(II)), highlighting the role of ligand rigidity .
  • Ligand Versatility : The pyridinyl group enhances ligand stability in aqueous environments compared to furan or phenyl substituents, which are prone to hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one, and how do reaction parameters influence yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of pyridine-2-carbohydrazide with β-ketoesters under acidic conditions. Key parameters include:

  • Temperature : 80–100°C for optimal cyclization .
  • Solvent selection : Ethanol or DMF improves solubility of intermediates .
  • Catalysts : p-Toluenesulfonic acid (pTSA) enhances reaction efficiency .
  • Yield optimization : Pilot studies show yields range from 45%–72%, with impurities (e.g., unreacted hydrazides) requiring column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with mobile phase (acetonitrile:ammonium acetate buffer, pH 6.5) to quantify purity (>98%) .
  • NMR : Confirm pyrazolone ring formation via δ 6.2–6.5 ppm (pyridine protons) and δ 3.8–4.2 ppm (dihydropyrazole protons) .
  • Mass spectrometry : Molecular ion peak at m/z 175.17 (calculated for C₈H₇N₃O) .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation .
  • Decomposition risks : Exposure to moisture or light generates degradation products (e.g., pyridine-2-carboxylic acid), detectable via TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (C-3 of pyrazolone ring) .
  • Transition state analysis : Simulate reactions with alkyl halides to predict regioselectivity and activation energies .
  • Experimental validation : Compare computational predictions with kinetic data (e.g., second-order rate constants in DMSO) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-response assays : Use IC₅₀ values to distinguish target-specific inhibition (nM–μM range) from nonspecific cytotoxicity (mM range) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out artifactually low activity due to rapid clearance .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility .
  • Prodrug design : Introduce phosphate esters at the pyrazolone oxygen, hydrolyzed in vivo to regenerate the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : Conflicting reports on ROS scavenging vs. direct enzyme inhibition warrant stopped-flow kinetics studies .
  • Scalability : Transition from batch to flow chemistry may improve yield reproducibility .
  • Toxicology : Chronic exposure data lacking; prioritize Ames tests and zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.